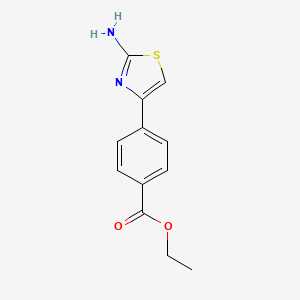

![molecular formula C18H20N2O3S B2923633 2-(2-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892981-59-8](/img/structure/B2923633.png)

2-(2-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process involves the design and synthesis of a series of benzo[b]thiophene-2-carboxamide derivatives. The compounds were evaluated for their STING-agonistic activity, and compounds 12d and 12e exhibited marginal human STING-activating activities .Molecular Structure Analysis

The molecular structure of similar compounds involves a sulfur-containing bicyclic ring and an amide-linked furan or a 2-carbonyl propionic acid offering two oxygen atoms as H-bond acceptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include subsequent diazotization and desamination reactions . When 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes were used in this reaction, by-products stemming from cyclohexane fragment dehydrogenation were isolated from the reaction mixture together with the main desamination products .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 142.18 and a solid form . The compound “2-(2-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” has a molecular formula of C14H14N2O3S and a molecular weight of 290.34.科学的研究の応用

Inhibition of Cell Adhesion Molecules : Compounds related to benzo[b]thiophene-2-carboxamides, including analogs like PD 144795, have been found to inhibit the expression of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. This property is significant in reducing the adherence of neutrophils to activated endothelial cells, which can be valuable in anti-inflammatory treatments (Boschelli et al., 1995).

Synthesis and Biological Activities : Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derivatives, derived from compounds like visnaginone and khellinone, which are structurally related to benzo[b]thiophene-2-carboxamides, have shown anti-inflammatory and analgesic properties. These compounds have demonstrated significant inhibition of cyclooxygenase enzymes and possess analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Metabolite Detection and Synthesis : The synthesis of specific metabolites of related compounds, such as metoclopramide, has been researched. These studies are crucial for understanding drug metabolism and for the detection of these metabolites in biological samples like human urine (Maurich et al., 1994).

Synthesis of Analogs for Biological Studies : There has been research into the synthesis of analogs of 2′-deoxy-2′-(3-methoxybenzamido)adenosine, which are designed to inhibit specific enzymes like trypanosomal glyceraldehyde phosphate dehydrogenase. These studies contribute to the development of new treatments for diseases like sleeping sickness (Calenbergh et al., 1994).

Cytotoxic Activities : Research into N-[2-(Dimethylamino)ethyl] carboxamide derivatives of compounds like benzofuro[2,3-b]quinoline and benzo[b]thiophene-2-carboxamides has shown that these compounds have varying degrees of cytotoxic activity against cancer cell lines. This research is valuable for the development of potential chemotherapeutic agents (Bu et al., 2000).

Thioureacatalyzed Asymmetric Michael Addition : The application of thiourea-catalyzed asymmetric Michael addition using activated methylene compounds to α,β-unsaturated imides derived from compounds like 2-methoxybenzamide has been explored. This research contributes to the field of organic synthesis and the development of enantioselective reactions (Inokuma et al., 2006).

将来の方向性

特性

IUPAC Name |

2-[(2-methoxybenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-19-17(22)15-12-8-4-6-10-14(12)24-18(15)20-16(21)11-7-3-5-9-13(11)23-2/h3,5,7,9H,4,6,8,10H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJAFFWMCYLCJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

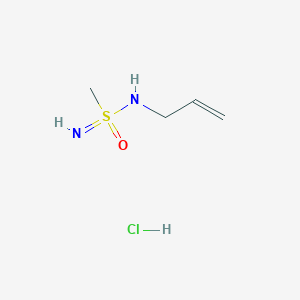

![5-Chloro-7-methoxythieno[3,2-B]pyridine](/img/structure/B2923551.png)

![N-(3-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2923554.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2923558.png)

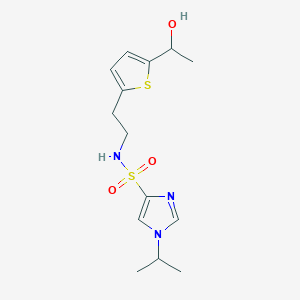

![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide](/img/structure/B2923559.png)

![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2923565.png)

![2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone hydrochloride](/img/structure/B2923567.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzamide](/img/structure/B2923568.png)

![5-[1-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2923569.png)

![N-(2,5-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2923572.png)

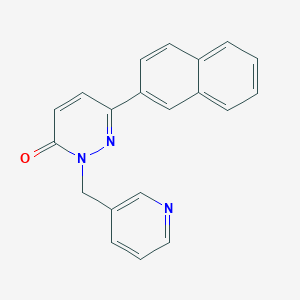

![4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2923573.png)